Fluorovinylglycine

Description

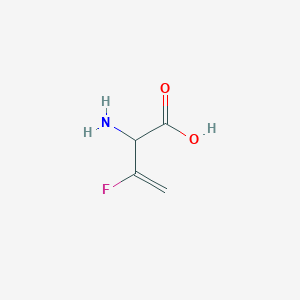

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-fluorobut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FNO2/c1-2(5)3(6)4(7)8/h3H,1,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOXWHQSNHKKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30912228 | |

| Record name | 2-Amino-3-fluorobut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111581-52-3 | |

| Record name | Fluorovinylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111581523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-fluorobut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Pathways

Synthetic Challenges in Incorporating Fluorinated Olefinic Moieties

The introduction of fluorinated olefinic moieties, such as the fluorovinyl group, into amino acid structures like glycine (B1666218) presents significant synthetic hurdles. These challenges stem from the unique electronic properties of fluorine and the inherent reactivity of double bonds, which demand precise control over reaction conditions and the development of specialized reagents. Achieving the incorporation of these moieties often requires multi-step synthetic sequences, careful management of stereochemistry, and the identification of compatible reaction partners and conditions that preserve the amino acid backbone.

Key Synthetic Challenges

Development of Suitable Fluorovinyl Electrophiles: A primary challenge lies in the synthesis and handling of appropriate fluorinated building blocks or electrophiles capable of reacting with amino acid precursors. For instance, the creation of a reactive "(1'-fluoro)vinyl cation equivalent" has been a notable area of research. Compounds like β,β-difluorovinyl phenyl sulfone have been developed as such electrophiles, but their synthesis and characterization were historically elusive, underscoring the difficulty in generating suitable reagents for this specific transformation nih.gov. The availability and stability of these specialized fluorinated synthons are critical for successful incorporation.

Stereochemical Control: The introduction of a vinyl group inherently raises questions of stereoisomerism (E/Z isomers). When a fluorine atom is also present on the vinyl group, controlling the precise geometry of the double bond during synthesis becomes even more complex. Researchers have focused on methods that can stereoselectively yield specific isomers, such as the transoid configuration, which often involves intermediate steps like sulfone-stannane interchange to establish the desired stereochemistry before final deprotection nih.govarkat-usa.org. Achieving high diastereoselectivity or enantioselectivity in these steps is crucial for obtaining pure fluorovinyl amino acids.

Reactivity and Functional Group Compatibility: The fluorinated olefinic moiety, along with the reagents and conditions required for its installation, can be highly reactive. This reactivity must be carefully managed to avoid undesired side reactions or degradation of the amino acid's sensitive functional groups (amine and carboxylic acid). The synthetic pathways often involve strong bases (e.g., LiTMP) and reactive organometallic species, necessitating the use of protecting groups on the amino acid and precise temperature control (e.g., -78 °C) to ensure the desired C-C bond formation occurs selectively nih.govarkat-usa.org.

Illustrative Research Findings in α-(1'-Fluoro)vinyl Amino Acid Synthesis

The synthesis of α-(1'-fluoro)vinyl amino acids exemplifies the challenges associated with incorporating such moieties. One notable approach involves the capture of amino acid-derived enolates by a β,β-difluorovinyl phenyl sulfone electrophile, followed by subsequent transformations. The yields reported for these multi-step processes highlight the intricacies involved:

| Synthetic Step | Key Reagents/Conditions | Yield Range (%) |

| Enolate formation and capture with fluorovinyl electrophile | LiTMP, β,β-difluorovinyl phenyl sulfone | 60–91 |

| Reduction of intermediate (e.g., sulfone-stannane interchange) | Bu₃SnH, AIBN | 70–91 |

| Deprotection and isolation of α-(1'-fluoro)vinyl amino acid | Acid hydrolysis, etc. | 52–99 |

These figures represent the yields for the formation of intermediate products or the final desired amino acid derivatives after several stages of reaction and purification, illustrating the need for robust and efficient methodologies to overcome the inherent difficulties in installing the fluorinated olefinic functionality. arkat-usa.org

Compound Names:

Fluorovinylglycine

α-(1'-fluoro)vinyl amino acids

β,β-difluorovinyl phenyl sulfone

Stereochemical Investigations and Their Biological Implications

Analysis of Stereoisomerism in Fluorovinylglycine

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. solubilityofthings.combiomedgrid.com This phenomenon, known as stereoisomerism, is a critical consideration in pharmacology and biochemistry, as different stereoisomers of a compound can exhibit vastly different biological activities. solubilityofthings.com Enantiomers, a specific type of stereoisomer, are non-superimposable mirror images of each other, much like a person's left and right hands. nih.gov This "handedness," or chirality, is a fundamental property in many biological molecules, including amino acids and sugars. nih.gov

In the context of fluorovinylglycine, the presence of a chiral center gives rise to different stereoisomers. These isomers, while chemically similar in an achiral environment, can interact very differently with the chiral environments of biological systems, such as enzymes and receptors. nih.gov For instance, halovinylglycines have been synthesized and identified as potent, irreversible inhibitors of alanine (B10760859) racemase, an important enzyme in bacterial cell wall synthesis. bcpc.org The efficiency of this inhibition can be influenced by the specific stereochemistry of the fluorovinylglycine isomer.

Role of Chirality in Enzymatic Interaction and Biological Activity

The chirality of a molecule is a crucial determinant of its interaction with enzymes and its resulting biological activity. nih.gov Enzymes, being chiral macromolecules, often exhibit a high degree of stereoselectivity, meaning they preferentially bind to and act upon one stereoisomer over another. mdpi.com This is because the active site of an enzyme has a specific three-dimensional structure that complements the shape of its substrate. libretexts.org

The "three-point interaction" model proposed by Easson and Stedman provides a classic explanation for how a receptor or enzyme can differentiate between enantiomers. nih.gov According to this model, for a chiral molecule to bind effectively, three of its functional groups must align with corresponding binding sites on the receptor. nih.gov One enantiomer may achieve this perfect fit, leading to a biological response, while its mirror image cannot, rendering it inactive or causing it to interact differently. nih.gov

In the case of fluorovinylglycine, its interaction with enzymes like alanine racemase is a prime example of stereoselectivity. The enzyme can distinguish between the different stereoisomers of fluorovinylglycine, leading to variations in their inhibitory potency. bcpc.org For example, D-fluorovinylglycine and D-chlorovinylglycine react with alanine racemase at significantly different rates. bcpc.org This demonstrates that even small changes in the spatial arrangement of atoms can have a profound impact on the molecule's ability to interact with its biological target. solubilityofthings.com The mechanism of inhibition often involves the enzyme-catalyzed elimination of a halide to form an intermediate that then reacts with the enzyme. researchgate.net

The biological activity of a chiral drug can vary significantly between its enantiomers. nih.gov One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even cause unwanted side effects. nih.gov

Stereoselective Recognition by Biological Systems

Biological systems, from individual enzymes to whole organisms, are adept at recognizing and differentiating between stereoisomers. libretexts.org This stereoselective recognition is a fundamental principle in biochemistry and pharmacology, governing the interactions between molecules and their biological targets. nih.govosti.gov The basis for this selectivity lies in the chiral nature of biological macromolecules like proteins and nucleic acids, which create a chiral environment. uni.lulibretexts.org

The binding of a chiral molecule to a biological receptor is often compared to a hand fitting into a glove; a right hand will fit well into a right-handed glove, but not a left-handed one. libretexts.org This specificity ensures that biochemical processes occur with high precision. uni.lu For instance, the μ-opioid receptor shows a strong binding affinity for (-)-morphine, which is responsible for its analgesic effects, but has minimal affinity for its enantiomer, (+)-morphine. nih.gov This difference in binding affinity directly translates to a difference in biological activity. nih.gov

The selectivity of molecular recognition extends beyond just binding affinity and can also involve the time a molecule remains bound to its target, known as residence time. osti.govnih.gov

The process by which a molecule is transported into a cell, known as uptake, can also be stereoselective. biomedgrid.com If a chiral molecule relies on an active transport mechanism, which involves binding to chiral protein transporters, one stereoisomer may be transported more efficiently than the other. biomedgrid.com

Advanced Methods for Stereochemical Assignment

Determining the absolute three-dimensional arrangement of atoms, or stereochemistry, of a chiral molecule is crucial for understanding its biological activity and for drug development. mdpi.com Several advanced analytical techniques are employed for this purpose.

The construction of libraries containing various stereoisomers of a compound is a powerful strategy for investigating the relationship between stereostructure and biological function. nih.gov Total synthesis of all possible isomers allows for a direct comparison of their activities. nih.gov

Electronic Circular Dichroism (ECD) spectroscopy is a powerful and widely used technique for determining the absolute configuration of chiral molecules in solution. encyclopedia.pubjascoinc.com This method is based on the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pubjascoinc.com Enantiomers will produce mirror-image ECD spectra, allowing for their distinction. encyclopedia.pub

ECD spectroscopy is particularly useful because it can be performed on small amounts of sample and can rapidly distinguish between enantiomers and even diastereomers. nih.gov The technique measures the "Cotton effect," and for many chiral molecules, one enantiomer will show a positive Cotton effect while the other will show a negative one. nih.gov The intensity of the ECD signal is proportional to the enantiomeric purity of the sample. nih.gov

The typical range for ECD measurements is between 185 and 700 nm. encyclopedia.pub The process involves passing circularly polarized light, generated by a photoelastic modulator (PEM), through the sample. encyclopedia.pub The difference in absorption between the left and right circularly polarized light is then detected. encyclopedia.pub By comparing the experimentally measured ECD spectrum with spectra predicted through theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), the absolute configuration of a molecule can be confidently assigned. faccts.dersc.org

Mechanism of Action and Enzymatic Inhibition Studies

Identification of Fluorovinylglycine as a Mechanism-Based Inhibitor

Fluorovinylglycine is classified as a mechanism-based inhibitor, also referred to as a "suicide substrate" ontosight.aiacs.org. This designation signifies that the compound itself is not directly inhibitory but requires enzymatic catalysis to be converted into a reactive species that then covalently binds to and inactivates the enzyme ontosight.aiacs.orgnih.govpatsnap.com. Studies have demonstrated that FVG undergoes a process where it is processed by the enzyme, leading to its own transformation into an inactivating agent acs.orgnih.gov. For instance, compared to fluoroalanine, FVG exhibits a significantly higher efficiency in inactivating alanine (B10760859) racemase, with a lethal event occurring for approximately every 2.2 nonlethal turnovers, whereas fluoroalanine requires about 800 turnovers acs.orgnih.gov. This high "killing efficiency" highlights its potent mechanism-based inhibitory nature acs.orgnih.gov.

Molecular Mechanisms of Irreversible Inactivation

The irreversible inactivation of target enzymes by fluorovinylglycine proceeds through a series of well-defined chemical steps, initiated by the enzyme's own catalytic machinery.

Enzyme-Catalyzed Halide Elimination to Form Allenic Intermediates

The primary step in FVG's mechanism of action involves the enzyme catalyzing the elimination of a halide ion (fluoride in the case of FVG) from the vinyl group acs.orgnih.govcsic.es. This elimination reaction generates a highly reactive allenic intermediate acs.orgnih.govcsic.es. The enzyme's active site, particularly its ability to abstract a proton and facilitate halide departure, is crucial for this activation step csic.eswikipedia.org. This process is analogous to the normal catalytic function of enzymes that process carbanion chemistry acs.orgnih.govcsic.es. For example, in the context of tryptophan synthase, it is proposed that inactivation by (1-fluorovinyl)glycine involves the elimination of HF to form an allene (B1206475), which then reacts with a nucleophile at the active site nih.gov.

Partitioning between Reversible and Irreversible Covalent Adducts

Following the formation of the allenic intermediate, this reactive species can undergo different fates within the enzyme's active site. The intermediate has been observed to partition between forming a reversible adduct and an irreversible covalent adduct acs.orgnih.govcsic.es. In the case of alanine racemase inactivation by FVG, this partitioning occurs in a ratio of approximately 3:7, favoring irreversible covalent binding acs.orgnih.govcsic.es. The reversible adduct, characterized by an absorbance maximum at 516 nm, is transient and can decay to regenerate the free enzyme with a half-life of about 23 minutes acs.orgnih.govcsic.es. The irreversible pathway, however, leads to the permanent inactivation of the enzyme acs.orgnih.govcsic.es.

Specific Alkylation of Enzyme Residues (e.g., Tyrosine)

The irreversible inactivation culminates in the specific covalent alkylation of amino acid residues within the enzyme's active site acs.orgnih.govcsic.es. Research on alanine racemase has identified a specific tyrosine residue within the sequence -Val-Gly-Tyr-Gly-Gly-Arg as the target for this alkylation acs.orgnih.govcsic.es. The highly reactive allenic intermediate generated from FVG electrophilically attacks this nucleophilic tyrosine residue, forming a stable covalent bond and thereby rendering the enzyme inactive acs.orgnih.govcsic.es.

Specific Enzymatic Targets of Fluorovinylglycine

Alanine Racemase (Alr) Inhibition Research

Alanine racemase (Alr) is a key enzyme in bacterial cell wall synthesis, responsible for interconverting L-alanine and D-alanine nih.govtandfonline.comtandfonline.com. D-alanine is an essential component of the peptidoglycan layer in bacterial cell walls nih.govtandfonline.comtandfonline.com. Due to its critical role and its absence in humans, alanine racemase is a significant target for the development of antibacterial agents nih.govtandfonline.comtandfonline.com. Fluorovinylglycine has been extensively studied as a potent inhibitor of alanine racemase from various bacterial species, including Escherichia coli B nih.govcsic.estandfonline.comtandfonline.com.

Studies have quantified the kinetic parameters associated with FVG's inhibition of alanine racemase. For instance, the second-order rate constant for the irreversible alkylation process with D-chlorovinylglycine (a related analog) was found to be 122 ± 14 M⁻¹s⁻¹, which is comparable to that of D-fluoroalanine (93 M⁻¹s⁻¹) nih.govcsic.es. While specific kinetic constants for FVG itself are not as detailed in the provided snippets as for its chloro-analog, the general mechanism of enzyme-catalyzed halide elimination leading to an allenic intermediate and subsequent irreversible covalent adduct formation is well-established for FVG's interaction with alanine racemase acs.orgnih.govcsic.es. The high efficiency and fast turnover observed with halovinylglycines, including FVG, underscore their potential as effective enzyme inhibitors acs.orgnih.govcsic.es.

Role of Alanine Racemase in Bacterial Peptidoglycan Synthesis

The conversion of L-alanine to D-alanine by alanine racemase is a key step in bacterial cell wall biosynthesis. This racemization ensures the availability of D-alanine residues, which are incorporated into the peptidoglycan structure. The peptidoglycan layer is a complex polymer that forms a mesh-like network, providing rigidity and protecting bacteria from osmotic lysis open.edu. Without sufficient D-alanine, the peptidoglycan layer is compromised, rendering the bacteria vulnerable ontosight.aiontosight.aibasicmedicalkey.com. Therefore, any agent that effectively inhibits alanine racemase can disrupt this vital process, leading to antibacterial effects.

Comparative Studies with Other Alanine Racemase Inhibitors

Fluorovinylglycine belongs to a class of potent mechanism-based inhibitors of alanine racemase, alongside related compounds like chlorovinylglycine and fluoro-D-alanine nih.govcsic.esasm.orgplos.org. These halovinylglycines are known for their ability to cause irreversible inactivation of the enzyme nih.govcsic.escapes.gov.br. Comparative studies have highlighted the high efficiency of these halovinylglycines. For instance, D-chlorovinylglycine has demonstrated superior antibacterial activity compared to fluoro-D-alanine in some investigations tandfonline.comasm.org. Other established alanine racemase inhibitors include D-cycloserine, alafosfalin, and O-carbamyl-D-serine, which also target the enzyme but through different mechanisms or with varying potencies tandfonline.comtandfonline.complos.org.

Inhibition of Other Vinylglycine-Dependent Enzymes

Beyond its well-characterized activity against alanine racemase, fluorovinylglycine has also been shown to inhibit other enzymes. Research indicates that fluorovinylglycine can act as a potential inhibitor of vinylglycine-dependent enzymes ontosight.ai. Furthermore, studies have demonstrated that 3-fluorovinylglycine can irreversibly inhibit tryptophan synthase. Related fluotovinyl-GABA analogs have been observed to inactivate GABA transaminase through similar mechanisms, suggesting a broader spectrum of activity against enzymes that process amino acids or utilize similar catalytic mechanisms nih.gov.

Kinetic Analysis of Enzyme Inhibition

The kinetic analysis of fluorovinylglycine's interaction with enzymes provides critical insights into the nature of its inhibition, including its reversibility and the rates at which it inactivates its targets.

Reversible Versus Irreversible Inhibition Characterization

Fluorovinylglycine functions primarily as a mechanism-based inactivator, leading to irreversible inhibition of target enzymes like alanine racemase nih.govcsic.escapes.gov.brnih.gov. The mechanism involves the enzyme-catalyzed elimination of a halide ion (fluorine in this case) from fluorovinylglycine. This process generates a highly reactive allenic intermediate. This intermediate then partitions between forming a reversible adduct with the enzyme and a covalent adduct that leads to irreversible inactivation nih.govcsic.es. While a reversible adduct can form, which may lead to a slow regeneration of enzyme activity, the predominant outcome is permanent inactivation through covalent modification of the enzyme's active site nih.govcsic.essavemyexams.comaklectures.com. This irreversible binding permanently reduces or destroys the enzyme's activity savemyexams.comcarlroth.com.

Determination of Inactivation Rates and Partition Ratios

Kinetic studies have quantified the efficiency of fluorovinylglycine as an inactivator. For instance, in studies with alanine racemase from Escherichia coli B, fluorovinylglycine has been shown to produce a lethal event (irreversible inactivation) for every 2.2 ± 0.2 nonlethal turnovers of the substrate nih.govcsic.es. This value is indicative of a low partition ratio, signifying high efficiency in inactivating the enzyme. The mechanism involves the formation of an allenic intermediate that partitions between reversible and irreversible covalent adducts in a ratio of approximately 3:7 nih.govcsic.es. The reversible adduct has been observed to decay, regenerating free enzyme with a half-life of approximately 23 minutes nih.gov. The second-order rate constant for the inactivation process with D-chlorovinylglycine, a related compound, was determined to be 122 ± 14 M⁻¹s⁻¹, highlighting the rapid nature of this inactivation nih.gov.

Table 1: Kinetic Parameters of Fluorovinylglycine and Related Halovinylglycines as Alanine Racemase Inactivators

| Inhibitor | Target Enzyme | Inhibition Type | Partition Ratio (Turnovers per Inactivation) | Inactivation Rate Constant (kinact) | Notes |

| 3-Fluorovinylglycine | Alanine Racemase | Irreversible | ~2.2 (for D-chlorovinylglycine) | Not explicitly stated for FVG | Forms reversible and irreversible covalent adducts (3:7 ratio) nih.govcsic.es |

| D-Chlorovinylglycine | Alanine Racemase | Irreversible | 2.2 ± 0.2 | Not explicitly stated | Most reactive analog examined nih.govcsic.es |

| D-Fluoroalanine | Alanine Racemase | Irreversible | ~800 | Not explicitly stated | Less reactive than halovinylglycines nih.gov |

Note: Specific kinact values for fluorovinylglycine are not directly provided in the reviewed literature, but the partition ratio indicates high inactivation efficiency.

Table 2: Inhibition of Other Enzymes by Fluorovinylglycine and Analogs

| Inhibitor | Target Enzyme | Inhibition Type | Notes |

| 3-Fluorovinylglycine | Tryptophan Synthase | Irreversible | Cited as being irreversibly inhibited nih.gov |

| Fluotovinyl-GABA analogs | GABA Transaminase | Irreversible | Related compounds inhibit GABA transaminase by similar mechanisms nih.gov |

| Fluorovinylglycine | Vinylglycine-dependent enzymes | Mechanism-based | Explored as a potential inhibitor of these enzymes ontosight.ai |

Compound Name Table

| Common Name | Chemical Name/Description |

| Fluorovinylglycine | 2-amino-3-fluoro-3-butenoic acid (also referred to as FVG) |

| Alanine Racemase | Enzyme catalyzing the interconversion of L-alanine and D-alanine |

| Vinylglycine | 2-amino-3-butenoic acid |

| D-Cycloserine | Antibiotic and alanine racemase inhibitor |

| Fluoro-D-alanine | D-2-amino-3-fluoropropanoic acid, an alanine racemase inhibitor |

| Chlorovinylglycine | 2-amino-3-chloro-3-butenoic acid (also referred to as CVG) |

| Tryptophan Synthase | Enzyme involved in tryptophan biosynthesis |

| GABA Transaminase | Enzyme involved in GABA metabolism |

Biochemical Applications and Metabolic Pathway Studies

Utilization as a Tool for Studying Enzyme Mechanisms

Fluorovinylglycine serves as a potent mechanism-based inhibitor for several enzymes, most notably alanine (B10760859) racemase (Alr) and tryptophan synthase. nih.govnih.gov These enzymes are crucial in bacterial cell wall synthesis and amino acid biosynthesis, respectively. FVG's mechanism-based inactivation involves enzyme-catalyzed halide elimination, leading to the formation of a reactive allenic intermediate. This intermediate then covalently binds to the enzyme's active site, leading to irreversible inactivation. nih.gov For instance, FVG has been shown to irreversibly inactivate alanine racemase from Escherichia coli B, with a high efficiency, producing a "lethal event" for every 2.2 non-lethal turnovers. nih.gov This characteristic makes FVG an invaluable probe for understanding the catalytic cycles and active site residues of these enzymes. The high killing efficiency and fast turnover observed with FVG suggest that its design, utilizing a haloethylene moiety to generate a reactive allene (B1206475), can be a general strategy for inhibiting enzymes involved in carbanion chemistry. nih.gov

FVG has also been identified as a mechanism-based inhibitor of tryptophan synthase beta subunit. umn.eduumn.edu In this context, it causes inactivation by covalently modifying pyridoxal (B1214274) 5'-phosphate (PLP), a crucial cofactor for many enzymes, including tryptophan synthase. nih.gov The proposed mechanism involves the elimination of hydrogen fluoride (B91410) (HF) to form an allene intermediate, which then reacts with a nucleophile at the enzyme's active site. nih.gov

Impact on Amino Acid Metabolism and Related Biochemical Pathways

FVG's interaction with key enzymes in amino acid metabolism significantly impacts these pathways. Its role as an inhibitor highlights the critical functions of its target enzymes.

A primary target of FVG is alanine racemase (Alr), an enzyme essential for bacterial cell wall synthesis, as it converts L-alanine to D-alanine. tandfonline.com By irreversibly inactivating Alr, FVG directly perturbs the D-alanine metabolic pathway. tandfonline.comcsic.es This inhibition is significant because D-alanine is a vital precursor for peptidoglycan synthesis in bacterial cell walls. tandfonline.com The enzyme's ubiquity in bacteria and absence in higher eukaryotes makes it an attractive target for antibacterial drug development. tandfonline.com Studies have shown that incubation of homogeneous E. coli Alr with DL-fluorovinylglycine results in irreversible inactivation, demonstrating FVG's potent effect on this pathway. tandfonline.comtandfonline.com

Methodological Approaches for Investigating Metabolic Fate

Researchers employ various techniques to trace the metabolic fate and understand the precise mechanisms of FVG's action within biological systems.

While direct studies specifically detailing the use of stable isotope tracers for FVG are not extensively detailed in the provided snippets, the general principle of using isotopically labeled compounds is a standard methodology for investigating metabolic fate. umn.edu If FVG were labeled with isotopes such as ¹³C or ¹⁵N, researchers could track its incorporation into cellular components or its conversion into other metabolites, providing insights into its metabolic pathways and the enzymes involved in its processing or degradation. umn.edu

FVG itself acts as a chemical inhibitor, and its effects are often studied in conjunction with other known pathway modulators. For example, understanding the impact of FVG on alanine racemase involves comparing its inhibitory potency and mechanism to other known inhibitors like fluoro-D-alanine or cycloserine. nih.govtandfonline.combcpc.org By observing how FVG's inhibition is affected by the presence or absence of other inhibitors or by analyzing the products formed during its inactivation process (e.g., the allenic intermediate), researchers can deduce the specific steps and residues involved in the enzyme's catalytic mechanism. nih.govnih.govcsic.es

Biological Activity in Microbial Systems

FVG exhibits significant biological activity in microbial systems, primarily due to its potent inhibition of essential bacterial enzymes. Its most well-documented activity is against alanine racemase in bacteria like Escherichia coli. nih.govtandfonline.comtandfonline.comcapes.gov.br The irreversible inactivation of Alr by FVG disrupts peptidoglycan synthesis, a critical process for bacterial cell wall integrity. tandfonline.com This mechanism underlies the observed antibacterial effects of FVG and its derivatives. nih.govnih.gov For instance, studies have shown that halovinylglycines, including FVG, are potent mechanism-based inhibitors of alanine racemase, with fluoro derivatives being less reactive than their chloro counterparts. csic.esnih.gov The dipeptide derivative L-norvalyl-L-fluorovinylglycine has also demonstrated inhibitory activity against Gram-negative bacteria, suggesting potential broader applications or complex mechanisms of action beyond just Alr inhibition. nih.gov

Analogue Design and Development Strategies

Rational Design of Fluorovinylglycine Analogues for Enhanced Activity

Rational design is a cornerstone of modern drug discovery, leveraging structural information and understanding of biological targets to guide the synthesis of new compounds. For a compound like Fluorovinylglycine, rational design would focus on identifying key structural features responsible for its activity and then systematically altering them to improve potency. This involves:

Structure-Activity Relationship (SAR) Studies: Understanding how changes in molecular structure affect biological activity is crucial researchgate.netrsc.orgnih.govresearchgate.net. SAR studies would involve synthesizing a series of Fluorovinylglycine analogues, each with specific modifications, and then evaluating their activity. This iterative process allows researchers to map out which parts of the molecule are essential for binding and which can be altered to enhance affinity or efficacy. For instance, modifications might include altering the vinyl group, the fluorine atom's position, or the glycine (B1666218) backbone.

Exploration of Substituent Effects: The introduction or modification of substituents on the core Fluorovinylglycine structure can significantly impact its interaction with a target protein. This includes exploring variations in steric bulk, electronic properties (e.g., electron-donating or withdrawing groups), and lipophilicity. Studies on other inhibitor classes have shown that substituents at specific positions can profoundly influence activity, sometimes leading to differential potency against related targets rsc.orgresearchgate.netnih.gov.

Conformational Analysis: Understanding the preferred three-dimensional conformation of Fluorovinylglycine and its analogues is vital. Analogues might be designed to stabilize a particular bioactive conformation, potentially leading to increased binding affinity and activity.

Exploration of Peptidomimetic Derivatives Incorporating Fluorovinylglycine

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation, better oral bioavailability, and increased target specificity frontiersin.orgmdpi.comnih.gov. Incorporating Fluorovinylglycine into peptidomimetic scaffolds could offer several advantages:

Amide Bond Mimicry: Heterocyclic structures, such as 1,2,3-triazoles, can serve as bioisosteres for peptide amide bonds. These are synthesized via click chemistry (copper-catalyzed azide-alkyne cycloaddition) and can maintain peptide secondary structures while increasing molecular stability frontiersin.orgmdpi.com. If Fluorovinylglycine were to be part of a peptide sequence, replacing susceptible amide bonds with such stable linkers could create more robust analogues.

Scaffold Development: Fluorovinylglycine could be integrated into various peptidomimetic scaffolds. For example, it could be part of a linear or cyclic structure designed to mimic a specific peptide epitope or to interact with a protein binding site that typically accommodates amino acids. Research into other peptidomimetic derivatives, such as those based on anthranilamide scaffolds, demonstrates how tuning hydrophobic and cationic groups can lead to potent biological agents nih.gov.

Combinatorial Approaches: Peptidomimetic libraries can be generated using combinatorial chemistry, allowing for the rapid synthesis and screening of a large number of analogues. This approach, often facilitated by solid-phase synthesis, is highly effective for exploring diverse structural space and identifying lead compounds nih.gov.

Strategies for Improving Inhibitor Specificity and Efficacy

Enhancing both the specificity (targeting only the intended biological molecule) and efficacy (achieving a maximal effect at lower concentrations) of an inhibitor is a primary goal in analogue development. Strategies applicable to Fluorovinylglycine would include:

Targeting Specific Binding Pockets: Detailed structural information of the target protein can reveal specific pockets or regions where an inhibitor binds. Analogues can be designed to optimally fill these pockets, leveraging interactions like hydrogen bonding, hydrophobic contacts, and van der Waals forces. For instance, modifications to side chains in influenza neuraminidase inhibitors were found to interact with specific hydrophobic pockets, leading to differential activity against influenza A and B strains nih.gov.

Optimizing Molecular Interactions: Fine-tuning the chemical properties of analogues can improve their binding affinity and, consequently, their efficacy. This might involve altering the fluorine atom's position or the vinyl group's electronic nature to optimize interactions with amino acid residues in the target's active site rsc.orgnih.govresearchgate.net. For example, subtle changes in lipophilicity or the introduction of polar groups can significantly impact binding and selectivity.

Reducing Off-Target Effects: Achieving high specificity is critical to minimize unwanted side effects. Analogues are designed to exploit unique features of the target protein that are absent in other proteins. SAR studies help identify modifications that enhance binding to the intended target while reducing affinity for off-target molecules rsc.orgnih.gov.

Methodologies for Analog Design in Chemical Biology

Chemical biology employs diverse methodologies to design and develop novel molecular probes and therapeutics. For Fluorovinylglycine, these methodologies would guide the entire analogue development process:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the target protein is known, SBDD allows for the direct design of molecules that fit precisely into the binding site. This involves using computational tools to predict binding affinities and interactions of designed analogues rsc.orgcern.ch.

Ligand-Based Drug Design (LBDD): When target structure is unknown, LBDD uses information from known active ligands (like Fluorovinylglycine itself, if it's a known binder) to build pharmacophore models or quantitative SAR (QSAR) models. These models then guide the design of new analogues with improved properties researchgate.netnih.gov.

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind weakly to a target and then linking or growing these fragments into more potent molecules. If Fluorovinylglycine is considered a fragment, FBDD principles could be applied to elaborate its structure.

Iterative Optimization: The process of analogue design is inherently iterative. Initial screening identifies promising compounds, which are then subjected to further SAR studies and structural modifications to optimize their profile nih.gov. This cycle of design, synthesis, testing, and analysis is fundamental to chemical biology-driven drug discovery.

Solid-Phase Synthesis: For generating libraries of analogues, solid-phase synthesis offers efficient, automated, and scalable methods, facilitating the rapid exploration of chemical space and the production of diverse compound libraries nih.gov.

Compound List:

Fluorovinylglycine

Data Tables:

Advanced Spectroscopic and Computational Research Methodologies

Spectroscopic Characterization Techniques

Spectroscopic techniques are pivotal in the molecular analysis of Fluorovinylglycine. By probing the interactions of the molecule with electromagnetic radiation, these methods yield precise information about its atomic composition, bonding, functional groups, and electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise three-dimensional structure of organic molecules in solution. For Fluorovinylglycine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: This technique provides information on the number and environment of hydrogen atoms. The spectrum of Fluorovinylglycine would be expected to show distinct signals for the alpha-hydrogen (α-H), the two beta-hydrogens (β-H₂), and the vinyl hydrogen (CH=CF). The chemical shifts (δ) and coupling constants (J) between these protons would confirm the connectivity of the carbon backbone.

¹³C NMR: This provides a count of the unique carbon atoms in the molecule. Signals corresponding to the carboxylate carbon, the alpha-carbon, beta-carbon, and the two vinyl carbons would be expected. The large electronegativity of the fluorine atom would cause a significant downfield shift for the carbon atom it is attached to.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an exceptionally sensitive and powerful tool. nih.govrsc.org It provides a clean spectrum with no background signals, making it ideal for studying the local environment of the fluorine atom. nih.gov The chemical shift of the ¹⁹F nucleus is highly sensitive to subtle changes in molecular conformation and electronic environment. nih.gov Analysis of coupling constants between the fluorine atom and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) is crucial for unambiguous structural assignment and for providing insights into the molecule's preferred conformation in solution. frontiersin.org

Conformational analysis of Fluorovinylglycine can be performed by analyzing vicinal coupling constants and through advanced 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), which can reveal through-space proximities between atoms, helping to define the molecule's spatial arrangement.

Table 1: Expected ¹H NMR Spectral Data for Fluorovinylglycine (Note: Data is hypothetical based on chemical structure and principles of NMR spectroscopy.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| α-H | 3.8 - 4.2 | Doublet of Doublets (dd) | J(Hα-Hβ), J(Hα-Hβ') |

| β-H₂ | 2.5 - 3.0 | Multiplet (m) | J(Hβ-Hα), J(Hβ-Hβ'), J(Hβ-Hvinyl) |

Table 2: Expected ¹⁹F NMR Spectral Data for Fluorovinylglycine (Note: Data is hypothetical based on chemical structure and principles of NMR spectroscopy.)

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org

For Fluorovinylglycine, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight. The ionization process, often using techniques like Electrospray Ionization (ESI), would generate a molecular ion [M+H]⁺.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID). nih.gov The resulting fragment ions provide a roadmap of the molecule's structure. nih.gov Expected fragmentation pathways for Fluorovinylglycine would include the characteristic loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, as well as cleavage of the carbon-carbon bonds in the backbone. researchgate.net Analyzing these fragments allows researchers to piece together the molecular structure, confirming the sequence of atoms.

Table 3: Expected Key Fragments in the MS/MS Spectrum of Fluorovinylglycine (Note: Data is hypothetical based on known fragmentation principles.)

| m/z of Fragment | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| [M+H - 18]⁺ | H₂O | Loss of water from the carboxylic acid |

| [M+H - 46]⁺ | HCOOH | Loss of formic acid |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations such as stretching and bending of chemical bonds. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying which functional groups are present in a molecule.

The IR spectrum of Fluorovinylglycine would be expected to display several characteristic absorption bands confirming its structure. These include:

A broad band in the 3000-3400 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid and the N-H stretch of the amine group.

Absorptions around 2850-3000 cm⁻¹ corresponding to C-H stretching vibrations.

A strong, sharp absorption around 1700-1725 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid.

A peak in the 1640-1680 cm⁻¹ region corresponding to the C=C double bond stretch.

A strong absorption in the 1000-1200 cm⁻¹ range, indicative of the C-F bond stretch.

Table 4: Expected Characteristic IR Absorption Frequencies for Fluorovinylglycine (Note: Data is hypothetical based on standard IR correlation tables.)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000 - 3400 | O-H stretch (broad), N-H stretch | Carboxylic Acid, Amine |

| ~2900 | C-H stretch | Alkyl |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1650 | C=C stretch | Alkene |

| ~1580 | N-H bend | Amine |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. wisc.edu This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light, such as double bonds and aromatic systems.

The Fluorovinylglycine molecule contains a carbon-carbon double bond (C=C) and a carbonyl group (C=O), both of which are chromophores. The primary electronic transitions expected would be a π → π* transition associated with the vinyl group and an n → π* transition associated with the carbonyl group. The π → π* transition is typically more intense and occurs at a lower wavelength (higher energy) than the weaker n → π* transition. The exact wavelength of maximum absorbance (λ_max) provides information about the electronic structure and can be influenced by the solvent environment.

Table 5: Expected Electronic Transitions for Fluorovinylglycine (Note: Data is hypothetical based on principles of UV-Vis spectroscopy.)

| Transition Type | Associated Chromophore | Expected λ_max Region (nm) |

|---|---|---|

| π → π* | C=C | < 200 |

Spectroscopic techniques are fundamental tools in pharmaceutical and biopharmaceutical research, playing critical roles from drug discovery to quality control. nih.gov For a compound like Fluorovinylglycine, which has potential as an enzyme inhibitor or antibacterial agent, these methods are indispensable.

In a pharmaceutical context, NMR and MS are used to confirm the identity and purity of newly synthesized batches of the compound. IR spectroscopy serves as a rapid and reliable method for quality control, ensuring batch-to-batch consistency by matching the spectral "fingerprint". scispace.com UV-Vis spectroscopy can be employed for quantitative analysis, for instance, to determine the concentration of the compound in a solution.

In biopharmaceutical research, ¹⁹F NMR is particularly valuable. If Fluorovinylglycine is incorporated into a peptide or protein, the fluorine atom acts as a sensitive, non-perturbing probe to report on the biomolecule's structure, dynamics, and interactions with other molecules, without interference from other atoms in the larger structure. nih.gov

Modern spectroscopic instruments generate vast and complex datasets. Chemometrics applies multivariate statistics to extract meaningful information from this chemical data. mdpi.com Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly used. nih.gov

For a compound like Fluorovinylglycine, chemometrics could be applied in several ways:

Process Monitoring: When synthesizing Fluorovinylglycine, in-line IR or Raman spectroscopy can monitor the reaction in real-time. Chemometric models can then be built to correlate spectral changes with the concentration of reactants and products, allowing for improved process control.

Quantitative Analysis: In complex mixtures, such as a pharmaceutical formulation or a biological sample, the spectroscopic signals of Fluorovinylglycine may overlap with those of other components. Multivariate calibration methods like PLS can be used to build robust models that accurately quantify the concentration of Fluorovinylglycine despite these interferences. pnnl.gov

Classification: If studying the effect of Fluorovinylglycine on biological systems (e.g., bacterial cells), spectroscopic data (like FT-IR spectra of the cells) can be collected. PCA can then be used to explore and visualize spectral differences between treated and untreated cells, helping to identify biochemical changes induced by the compound. nih.gov

By combining comprehensive spectroscopic data with powerful chemometric tools, researchers can gain deeper insights into the chemical properties and biological activities of Fluorovinylglycine.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. While specific MD studies focused exclusively on fluorovinylglycine are not readily found in publicly available literature, the methodology is widely applied to understand how similar enzyme inhibitors, including other fluorinated amino acids, interact with their biological targets.

Molecular Modeling involves creating a three-dimensional representation of a molecule or a molecular system, such as an inhibitor bound to an enzyme's active site. This static model is the starting point for understanding spatial relationships and potential interactions.

Molecular Dynamics (MD) Simulations build upon this model by applying the laws of classical mechanics to predict the motion of every atom in the system. An MD simulation can reveal:

Conformational Flexibility: How the inhibitor and the enzyme change shape upon binding.

Binding Stability: The stability of the enzyme-inhibitor complex over a simulated time period.

Solvent Effects: The role of water molecules in mediating the interaction.

Key Interactions: Identification of crucial hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the complex.

For a compound like fluorovinylglycine, MD simulations could elucidate how the fluorinated vinyl group orients itself within the active site of a target enzyme, such as alanine (B10760859) racemase, and predict the stability of the resulting complex.

Below is an illustrative table of typical parameters that would be used in an MD simulation for an amino acid inhibitor like fluorovinylglycine interacting with an enzyme.

Table 1: Example Parameters for a Molecular Dynamics Simulation

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | CHARMM36m, AMBER | Defines the potential energy function of the system, describing atomic bonds, angles, and non-bonded interactions. |

| Water Model | TIP3P | Represents the solvent (water) molecules in the simulation box. |

| Simulation Box | Cubic or Rectangular with Periodic Boundary Conditions | Creates a simulated environment that mimics a continuous system, avoiding edge effects. |

| Temperature | 300 K (27 °C) | Simulates physiological temperature. |

| Pressure | 1 bar | Maintains constant pressure, simulating physiological conditions. |

| Simulation Time | 100 - 500 nanoseconds (ns) | The duration over which the system's dynamics are observed to ensure adequate sampling of molecular motions. |

Quantum Mechanical Calculations in Reaction Mechanism Elucidation

Quantum mechanics (QM) calculations are essential for studying chemical reactions where bond-making and bond-breaking events occur. Since fluorovinylglycine is a mechanism-based inhibitor, its function involves forming a covalent bond with the target enzyme. QM methods are indispensable for elucidating the precise steps of this inactivation process.

While specific QM studies detailing the reaction mechanism of fluorovinylglycine with its target enzymes are not prominent in the reviewed literature, the approach is standard for this class of inhibitors. These calculations can determine:

Transition State Geometries: The high-energy, short-lived molecular structures that occur at the peak of the reaction energy barrier.

Activation Energies: The energy required to overcome the reaction barrier, which determines the reaction rate.

Reaction Pathways: The step-by-step process of the enzymatic reaction and subsequent inactivation, including the roles of active site amino acid residues.

A common hybrid approach is the use of Quantum Mechanics/Molecular Mechanics (QM/MM) . In this method, the reacting parts of the system (the inhibitor and key enzyme residues) are treated with high-accuracy QM, while the rest of the protein and solvent are treated with more computationally efficient MM methods. This allows for the accurate modeling of the chemical reaction within the complex environment of the enzyme's active site.

Predictive Modeling of Enzyme-Inhibitor Interactions

Predictive modeling aims to forecast the strength and nature of the interaction between a ligand (inhibitor) and its protein target before extensive experimental work is undertaken.

Molecular Docking is a primary technique in this area. It involves computationally placing the inhibitor molecule into the binding site of the enzyme in various orientations and conformations to find the most favorable binding mode. The result is typically a "docking score," which estimates the binding affinity. For fluorovinylglycine, docking studies could be used to:

Predict its binding pose within the active site of different enzymes.

Explain its selectivity for certain enzymes over others.

Guide the design of new, more potent analogs by identifying key interactions.

Physiologically-Based Pharmacokinetic (PBPK) modeling is another form of predictive modeling used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. By integrating in vitro data, PBPK models can predict potential drug-drug interactions and help anticipate the in vivo consequences of enzyme inhibition.

The table below outlines key outputs from predictive modeling studies.

Table 2: Outputs of Predictive Modeling for Enzyme Inhibitors

| Modeling Technique | Key Output | Application for Fluorovinylglycine |

|---|---|---|

| Molecular Docking | Binding Affinity (Score), Binding Pose | Predicting the strength and geometry of interaction with a target enzyme. |

| Free Energy Perturbation (FEP) | Relative Binding Free Energy (ΔΔG) | Accurately predicting how modifications to the fluorovinylglycine structure would affect its binding potency. |

| PBPK Modeling | Predicted Plasma Concentration-Time Profile | Simulating the in vivo behavior of fluorovinylglycine and its impact on other drugs. |

Application of Machine Learning and Neural Networks in Computational Chemistry

Machine learning (ML) and artificial neural networks (ANNs) are transforming computational chemistry and drug discovery. These methods learn from large datasets to create predictive models that are much faster than traditional simulation methods. Although research specifically applying ML to fluorovinylglycine is not documented in the searched literature, these approaches hold significant potential for studying enzyme inhibitors.

Applications relevant to a molecule like fluorovinylglycine include:

Predicting Bioactivity: ML models can be trained on databases of known inhibitors to predict the inhibitory activity of new or untested compounds based solely on their chemical structure.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that relate the chemical structure of a compound to its biological activity. This can identify which molecular features of fluorovinylglycine are most important for its inhibitory effect.

Accelerating Simulations: ML potentials can be used to approximate the complex energy landscapes calculated by QM methods, drastically reducing the computational cost and time required for molecular dynamics simulations.

De Novo Design: Using generative ML models to design novel inhibitor structures with desired properties, potentially leading to the discovery of more effective analogs of fluorovinylglycine.

The general workflow involves creating a dataset of compounds with known properties, using their molecular features to train an ML algorithm (like a random forest or a neural network), and then using the trained model to make predictions for new molecules.

Future Research Trajectories

Development of Novel Therapeutic Strategies Based on Fluorovinylglycine Scaffold

The unique chemical structure of fluorovinylglycine, a fluorinated analog of the amino acid vinylglycine, presents it as a "privileged scaffold" in medicinal chemistry. ontosight.ainih.gov This term refers to molecular frameworks that can bind to a range of biological targets, making them valuable starting points for drug discovery. nih.gov The fluorovinylglycine scaffold, with its inherent ability to act as a mechanism-based inhibitor, is a promising candidate for the development of new therapeutic agents. ontosight.ai Future research will likely focus on synthesizing and evaluating derivatives of fluorovinylglycine to target a wider array of enzymes with greater specificity and potency.

One promising avenue is the exploration of stereospecific synthesis to isolate and test the individual enantiomers of fluorovinylglycine, as different stereoisomers can exhibit varied biological activities. ontosight.ai Additionally, the modification of the fluorovinylglycine backbone with different functional groups could lead to compounds with improved pharmacokinetic properties and novel mechanisms of action. The goal is to create a library of fluorovinylglycine-based compounds that can be screened against various diseases, including bacterial infections and neurological disorders, to identify new lead candidates for drug development. mdpi.comnih.gov

Interactive Table: Potential Therapeutic Strategies

| Therapeutic Area | Target Enzyme Class | Rationale |

|---|---|---|

| Antibacterials | Alanine (B10760859) Racemase | Inhibition of bacterial cell wall synthesis. bcpc.orgnih.gov |

| Neurotherapeutics | GABA-Transaminase | Modulation of neurotransmitter levels. nih.gov |

Elucidation of Additional Enzymatic Targets and Biochemical Pathways

While the inhibitory effects of fluorovinylglycine on enzymes like alanine racemase and GABA-transaminase are established, a significant area for future research is the identification of other potential enzymatic targets. nih.govgoogle.com The reactivity of the fluorovinyl group makes it plausible that fluorovinylglycine could inhibit other pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes involved in amino acid metabolism. nih.gov High-throughput screening of enzyme libraries against fluorovinylglycine and its derivatives could reveal novel inhibitory activities.

Furthermore, understanding the broader impact of fluorovinylglycine on cellular metabolism is crucial. Metabolomic studies, utilizing techniques like gas chromatography-mass spectrometry (GC-MS), can provide a comprehensive picture of the metabolic pathways affected by fluorovinylglycine treatment. mdpi.com By analyzing changes in the levels of various metabolites, researchers can identify downstream effects of enzyme inhibition and potentially uncover new therapeutic applications or mechanisms of action. mdpi.comnih.govfrontiersin.orglongdom.org This could involve pathways related to amino acid, glucose, or lipid metabolism. mdpi.comfrontiersin.org

Interactive Table: Known and Potential Enzymatic Targets

| Enzyme | Pathway | Organism(s) | Known/Potential |

|---|---|---|---|

| Alanine Racemase | Cell Wall Synthesis | Bacteria | Known bcpc.orgnih.gov |

| GABA-Transaminase | Neurotransmitter Metabolism | Mammals | Known nih.gov |

| Tryptophan Synthase | Amino Acid Biosynthesis | Bacteria | Known nih.gov |

| ACC Synthase | Ethylene Biosynthesis | Plants, Fungi | Known |

| Ornithine Decarboxylase | Polyamine Biosynthesis | Various | Potential |

Advanced Probe Development for Biochemical Research

The ability of fluorovinylglycine to covalently bind to the active site of specific enzymes makes it an excellent candidate for development into a biochemical probe. ontosight.ai Probes are essential tools in biochemical research, used to identify and characterize the function of biomolecules within complex biological systems. genome.govnih.govnih.govmdpi.com By attaching a reporter molecule, such as a fluorescent dye or a radioactive isotope, to the fluorovinylglycine scaffold, researchers can create powerful tools to visualize and track target enzymes within cells and tissues. genome.govnih.gov

Future work in this area could involve the synthesis of fluorovinylglycine-based probes with different reporter tags to suit various experimental needs. rsc.org For instance, fluorescently-labeled fluorovinylglycine could be used in fluorescence microscopy to determine the subcellular localization of a target enzyme. nih.govmdpi.com Biotinylated versions could be used for affinity purification of enzyme-inhibitor complexes, allowing for detailed structural and functional studies. The development of such advanced probes will not only enhance our understanding of the enzymes targeted by fluorovinylglycine but also facilitate the discovery of new protein-protein interactions and cellular pathways. medrxiv.orgreddit.com

Interactive Table: Potential Probe Applications

| Probe Type | Reporter Tag | Application |

|---|---|---|

| Fluorescent Probe | Fluorescein, Rhodamine | Enzyme localization via microscopy. nih.govnih.govmdpi.com |

| Affinity Probe | Biotin | Purification of enzyme-inhibitor complexes. |

Q & A

Q. What analytical techniques are recommended for characterizing fluorovinylglycine purity and structural integrity?

Fluorovinylglycine characterization should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For reproducibility, experimental protocols must detail solvent systems, calibration standards, and instrument parameters (e.g., column type, flow rate). Cross-validation with X-ray crystallography (if crystalline) or infrared (IR) spectroscopy can resolve ambiguities in functional group identification .

Q. What synthesis routes are established for fluorovinylglycine, and how can yield optimization be systematically approached?

Common synthesis methods include nucleophilic substitution of halogenated precursors with glycine derivatives or catalytic fluorination of vinylglycine analogs. Optimization should involve factorial design experiments to test variables such as temperature, catalyst loading (e.g., palladium complexes), and reaction time. Yield quantification via gravimetric analysis and purity checks (HPLC) are critical. Detailed protocols for scaling reactions from milligram to gram scales should be included in supplementary materials to aid replication .

Q. How should researchers assess fluorovinylglycine stability under varying pH and temperature conditions?

Stability studies require controlled incubations at physiological (pH 7.4), acidic (pH 2-3), and alkaline (pH 9-10) conditions, with aliquots sampled at intervals (e.g., 0, 24, 48 hours). Degradation products are analyzed via HPLC-MS, and kinetic parameters (e.g., half-life) calculated using first-order decay models. Parallel experiments under UV light or oxidative stress (H₂O₂) can evaluate photostability and oxidative susceptibility .

Advanced Research Questions

Q. How can contradictions in reported enzymatic inhibition data for fluorovinylglycine be resolved?

Discrepancies often arise from variations in assay conditions (e.g., substrate concentration, enzyme isoforms, buffer ionic strength). Researchers should replicate studies using standardized protocols (e.g., IC₅₀ determination under Michaelis-Menten conditions) and perform meta-analyses to identify confounding variables. Statistical tools like Bland-Altman plots or mixed-effects models can quantify inter-laboratory variability .

Q. What experimental designs are optimal for elucidating fluorovinylglycine’s metabolic pathways in vivo?

Isotopic labeling (e.g., ¹⁴C or ¹⁹F NMR tracking) in model organisms, combined with mass spectrometry imaging (MSI), can map metabolic fates. Comparative studies using knockout cell lines (e.g., lacking specific transporters or enzymes) help identify uptake mechanisms and catabolic pathways. Data should be cross-referenced with transcriptomic/proteomic databases to link metabolite profiles to gene expression .

Q. How can long-term stability studies of fluorovinylglycine be designed to predict shelf-life under storage conditions?

Accelerated stability testing (40°C/75% relative humidity) over 1-3 months, followed by Arrhenius equation extrapolation, predicts degradation rates at standard storage (25°C). Real-time studies (12-24 months) validate these models. Degradant identification via LC-MS and toxicity screening (e.g., Ames test) ensure safety compliance .

Q. What methodologies address the lack of ecological impact data for fluorovinylglycine?

Conduct standardized OECD tests (e.g., OECD 201 for algal toxicity, OECD 211 for Daphnia magna) to assess acute/chronic effects. Bioaccumulation potential can be modeled using logP values and quantitative structure-activity relationship (QSAR) tools. Soil mobility studies should employ column leaching experiments with varying organic matter content .

Methodological and Data Management Questions

How should researchers formulate hypothesis-driven questions to explore fluorovinylglycine’s mechanism of action?

Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type). For example: “In E. coli (Sample), how does fluorovinylglycine (Intervention) inhibit methionine synthase (Phenomenon) compared to other glycine analogs (Comparison), measured via enzyme kinetics (Evaluation)?” .

Q. What strategies ensure reproducibility in fluorovinylglycine research?

Publish raw datasets (e.g., NMR spectra, kinetic curves) in repositories like Zenodo or Figshare. Provide stepwise synthesis protocols, including failure conditions. Use open-source software (e.g., R, Python) for statistical analysis, with code shared via GitHub. Collaborative inter-laboratory validation studies reduce bias .

Q. How can researchers address gaps in fluorovinylglycine’s safety and toxicological profiles?

Prioritize in vitro cytotoxicity assays (e.g., MTT, LDH release) across multiple cell lines (HEK293, HepG2). For in vivo data, adhere to ARRIVE guidelines in animal studies, documenting dose-response curves and histopathological endpoints. Negative results must be reported to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.